2-Cyclohexen-1-one, 3-hydroxy-2-(2-methyl-1-oxopropyl)-

Description

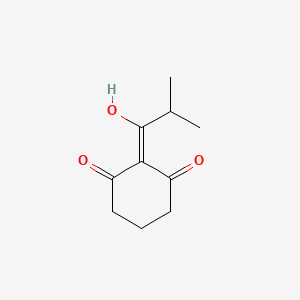

The compound 2-Cyclohexen-1-one, 3-hydroxy-2-(2-methyl-1-oxopropyl)- belongs to the cyclohexenone family, characterized by a six-membered cyclic ketone with an α,β-unsaturated carbonyl system. Its structure includes:

- A hydroxyl (-OH) group at position 2.

- A 2-methyl-1-oxopropyl substituent (a branched keto-alkyl chain) at position 2.

Cyclohexenones are typically synthesized via cyclization of chain intermediates (e.g., furfural derivatives in ionic liquid-catalyzed reactions, as noted in ) .

Properties

CAS No. |

101386-00-9 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1-hydroxy-2-methylpropylidene)cyclohexane-1,3-dione |

InChI |

InChI=1S/C10H14O3/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h6,13H,3-5H2,1-2H3 |

InChI Key |

DHUVSVIULLXYRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C1C(=O)CCCC1=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituents

The following table compares substituents, molecular weights, and key physicochemical properties of the target compound and its analogs:

Notes:

Physicochemical Properties

- Hydrogen bonding: All compounds have 1 H-bond donor (3-OH) and 3–4 acceptors (keto and hydroxyl groups).

- Hydrophobicity : Analogs with aryl groups (e.g., Analog 1: XlogP ~5) are more lipophilic than alkyl-substituted derivatives (e.g., Analog 4: XlogP ~3–4) .

- Steric effects : The 2-methyl group in the target compound may reduce reactivity compared to unbranched analogs.

Key Research Findings

Safety considerations: All cyclohexenones require strict handling protocols due to acute toxicity (H301, H310, H330 hazard codes) .

Synthetic versatility : Ionic liquid catalysts () enable efficient cyclization, suggesting scalable production for derivatives .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclohexen-1-one, 3-hydroxy-2-(2-methyl-1-oxopropyl)-, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis of this compound can be approached via Claisen-Schmidt condensation or Michael addition , leveraging the reactivity of the β-diketone moiety. For example:

- Claisen Condensation : Reacting a ketone (e.g., 2-methyl-1-oxopropyl derivative) with an ester under basic conditions to form the α,β-unsaturated ketone backbone. Substituent positions (e.g., the 3-hydroxy group) may require protection/deprotection steps to prevent side reactions .

- Michael Addition : Introducing the 2-methyl-1-oxopropyl group via nucleophilic attack on a preformed cyclohexenone scaffold. Steric hindrance from the 3-hydroxy group can slow reaction kinetics, necessitating optimized temperatures (e.g., 40–60°C) and catalysts like DBU .

Q. Key Considerations :

- Substituent Effects : The 3-hydroxy group increases polarity, complicating purification. Column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .

- Yield Optimization : Substituent bulkiness (e.g., 2-methyl-1-oxopropyl) may reduce yields by ~15–20% compared to less hindered analogs. Kinetic studies via HPLC monitoring can identify rate-limiting steps .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer: A multi-technique approach is critical:

NMR Spectroscopy :

- ¹H NMR : Resolves the 3-hydroxy proton (δ ~12–14 ppm, broad singlet) and olefinic protons (δ ~5.5–6.5 ppm). The 2-methyl-1-oxopropyl group shows distinct methyl signals (δ ~1.2–1.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ ~190–210 ppm) and the cyclohexenone ring carbons (δ ~120–140 ppm) .

Mass Spectrometry (HRMS) : Validates the molecular ion ([M+H]⁺) against the theoretical mass (e.g., 328.45 g/mol for analogs in ) .

IR Spectroscopy : Detects O–H stretches (3200–3600 cm⁻¹) and conjugated carbonyl vibrations (1650–1750 cm⁻¹) .

Validation : Cross-reference with computational data (e.g., InChIKey hashes from ) to confirm structural integrity .

Advanced Research Questions

Q. How does the keto-enol tautomerism of the β-diketone moiety influence its reactivity in nucleophilic addition reactions?

Methodological Answer: The β-diketone system exhibits dynamic keto-enol equilibria , which can be quantified via:

- Variable Temperature NMR : Monitor enol content by tracking proton shifts (e.g., enolic OH at δ ~15 ppm) across temperatures (25–80°C) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability. Enol forms dominate in polar solvents (e.g., DMSO), enhancing nucleophilic attack at the α-carbon .

Q. Experimental Design :

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., logP values) across studies?

Methodological Answer: Discrepancies in logP (e.g., XlogP = 5 in vs. ~4.2 in ) arise from:

Q. Resolution Strategies :

Experimental Replication : Measure logP via reversed-phase HPLC using a C18 column and a methanol/water gradient. Compare retention times with standards .

QSAR Modeling : Use software like MarvinSuite to predict logP, incorporating substituent contributions (e.g., Hansch parameters) .

Cross-Validation : Reconcile data with analogous compounds (e.g., sulfur-containing derivatives in ) to identify systematic errors .

Q. How should researchers design stability studies for this compound under varying pH conditions?

Methodological Answer: Accelerated Stability Testing :

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Acidic conditions (pH < 3) may hydrolyze the β-diketone moiety, while alkaline conditions (pH > 10) promote enolate formation and oxidation .

Q. Key Findings from Analog Studies :

Q. What experimental approaches can elucidate stereochemical outcomes in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., 3-hydroxy group). For analogs with tetrahydro-2H-pyran substituents (), synchrotron radiation improves diffraction quality .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column. Correlate elution order with computed CD spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.